molecular formula C7H15NO B11728850 3,5-dimethyltetrahydro-2H-pyran-4-amine

3,5-dimethyltetrahydro-2H-pyran-4-amine

Cat. No.: B11728850
M. Wt: 129.20 g/mol
InChI Key: BGRSQOFAZYANPI-UHFFFAOYSA-N
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Description

3,5-Dimethyltetrahydro-2H-pyran-4-amine: is an organic compound with the molecular formula C7H15NO . It is a derivative of tetrahydropyran, a six-membered ring containing one oxygen atom. The compound is characterized by the presence of two methyl groups at positions 3 and 5, and an amine group at position 4. This structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

3,5-dimethyloxan-4-amine

InChI

InChI=1S/C7H15NO/c1-5-3-9-4-6(2)7(5)8/h5-7H,3-4,8H2,1-2H3

InChI Key

BGRSQOFAZYANPI-UHFFFAOYSA-N

Canonical SMILES

CC1COCC(C1N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dimethyltetrahydro-2H-pyran-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,5-dimethyl-1,5-hexadiene with ammonia in the presence of a catalyst to form the desired tetrahydropyran ring with an amine group at position 4 .

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically forming corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the amine group to other functional groups, such as hydroxylamines or amides.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

Scientific Research Applications

Chemistry: 3,5-Dimethyltetrahydro-2H-pyran-4-amine is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules, which can be used in the development of new materials and catalysts.

Biology: In biological research, the compound is studied for its potential interactions with biological molecules. It can be used as a probe to study enzyme mechanisms and protein-ligand interactions.

Medicine: The compound’s amine group makes it a potential candidate for drug development. It can be modified to create analogs with therapeutic properties, such as antimicrobial or anticancer activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers. Its reactivity and stability make it suitable for various applications .

Mechanism of Action

The mechanism of action of 3,5-dimethyltetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

    3,3-Dimethyltetrahydro-2H-pyran-4-amine: Similar structure but with different methyl group positions.

    4-Amino-3,5-dimethyltetrahydro-2H-pyran: Another isomer with the amine group at a different position.

Uniqueness: 3,5-Dimethyltetrahydro-2H-pyran-4-amine is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. This makes it valuable for targeted applications in synthesis, research, and industry .

Biological Activity

3,5-Dimethyltetrahydro-2H-pyran-4-amine (often referred to as DMTHPA) is a cyclic amine with significant biological activity and potential applications in medicinal chemistry. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

DMTHPA features a tetrahydropyran ring structure with two methyl groups at the 3 and 5 positions and an amine group at the 4 position. This unique structure contributes to its reactivity and biological interactions.

Property Value
Molecular FormulaC₇H₁₃N
Molecular Weight113.19 g/mol
AppearanceColorless liquid
SolubilitySoluble in organic solvents

The biological activity of DMTHPA is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Interaction : DMTHPA can act as a substrate or inhibitor for specific enzymes, influencing metabolic pathways.
  • Receptor Binding : The amine group allows for hydrogen bonding with receptors, potentially modulating their activity.
  • Cellular Pathways : It may participate in redox reactions, affecting cellular signaling and metabolic processes.

Biological Activities

Research has highlighted several biological activities associated with DMTHPA:

  • Antimicrobial Activity : Preliminary studies suggest that DMTHPA exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
  • Anticancer Potential : The compound has been investigated for its anticancer activities, particularly in inhibiting tumor growth and proliferation.
  • Neuroprotective Effects : Some studies indicate that DMTHPA may have neuroprotective properties, potentially useful in treating neurodegenerative diseases .

Anticancer Activity

A study evaluated the effects of DMTHPA on various cancer cell lines. Results indicated that DMTHPA significantly inhibited cell proliferation in breast cancer cells (MCF-7) and colon cancer cells (HT-29). The compound induced apoptosis through the activation of caspase pathways, suggesting its potential as a therapeutic agent in oncology.

Antimicrobial Efficacy

Another research project focused on the antimicrobial properties of DMTHPA against Gram-positive and Gram-negative bacteria. The compound demonstrated notable inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Comparative Analysis

To understand the uniqueness of DMTHPA, it is beneficial to compare it with similar compounds:

Compound Structure Biological Activity
3,3-Dimethyltetrahydro-2H-pyran-4-amineDifferent methyl group positionsModerate antimicrobial activity
4-Amino-3,5-dimethyltetrahydro-2H-pyranAmine group at different positionEnhanced anticancer properties

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